2'-prenylierte Flavone
2′-Prenylated Flavones are a class of natural products derived from flavone structures, characterized by the presence of a prenyl group attached at the 2′ position. These compounds exhibit diverse biological activities and have attracted significant interest in recent years due to their potential medicinal applications. Structurally, 2′-prenylated flavones consist of a 1,5-benzopyrone ring system with an additional prenyl chain attached at the 2′ carbon atom of the flavone nucleus.
The prenylation process involves the addition of a geranyl or farnesyl group to the flavone structure, which can influence its pharmacological properties and bioavailability. Notably, these compounds are found in various plants such as Ginkgo biloba, Scutellaria baicalensis, and several species of Asteraceae. Their presence often correlates with antioxidant, anti-inflammatory, and anti-cancer activities.
In pharmaceutical research, 2′-prenylated flavones have been studied for their potential therapeutic benefits in treating cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. Additionally, these compounds show promise as natural antioxidants due to their ability to scavenge free radicals and mitigate oxidative stress. Further investigations are ongoing to explore their full potential in healthcare applications.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
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Sinoflavonoid M | 1839548-14-9 | C26H30O8 |
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Sinoflavonoid M; 3''-Me ether | 1839548-16-1 | C27H32O8 |
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Ugonin I; 12,13-Dihydro, O-de-Me | 1173928-63-6 | C25H26O7 |
Verwandte Literatur
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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